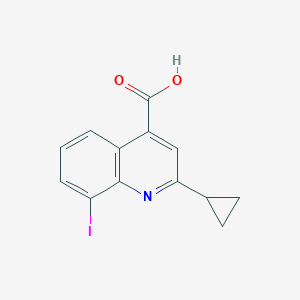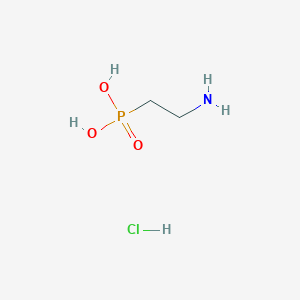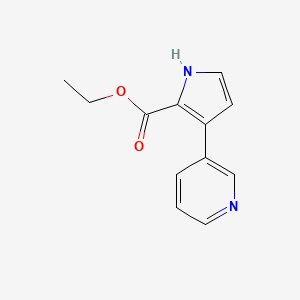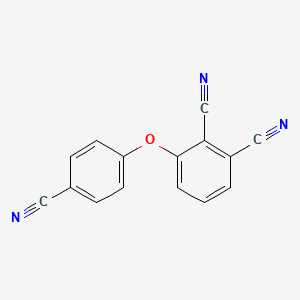
2-(2-Hydroxy-2-propyl)cyclohexene-1-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32642078 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of MFCD32642078 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for MFCD32642078 typically involve the use of specific reagents and catalysts under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. For instance, the preparation of a triazolo ring compound methanesulfonate crystal form involves a series of reactions that are carefully monitored to achieve the desired crystal form .
Industrial Production Methods
Industrial production of MFCD32642078 is designed to be scalable and cost-effective. The methods used in industrial settings often involve large-scale reactors and continuous production processes. The preparation method for the crystal form of MFCD32642078 is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the product .
Analyse Chemischer Reaktionen
MFCD32642078 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and specific conditions that influence the outcome of the reactions.
Types of Reactions
Oxidation: MFCD32642078 can undergo oxidation reactions, where it gains oxygen or loses electrons.
Reduction: In reduction reactions, MFCD32642078 gains electrons or loses oxygen.
Substitution: This compound can also participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of MFCD32642078, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
MFCD32642078 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, MFCD32642078 is used as a reagent in various synthetic reactions. Its stability and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, MFCD32642078 is used to study cellular processes and molecular interactions. Its unique properties allow researchers to investigate its effects on different biological systems.
Medicine
In medicine, MFCD32642078 has potential therapeutic applications. It is studied for its effects on various molecular targets and pathways, which could lead to the development of new drugs and treatments.
Industry
In industrial applications, MFCD32642078 is used in the production of various chemical products. Its stability and reactivity make it suitable for use in large-scale manufacturing processes.
Wirkmechanismus
The mechanism of action of MFCD32642078 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and molecular interactions. The exact mechanism of action depends on the specific application and the biological system being studied .
Eigenschaften
Molekularformel |
C15H27BO3 |
|---|---|
Molekulargewicht |
266.19 g/mol |
IUPAC-Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexen-1-yl]propan-2-ol |
InChI |
InChI=1S/C15H27BO3/c1-13(2,17)11-9-7-8-10-12(11)16-18-14(3,4)15(5,6)19-16/h17H,7-10H2,1-6H3 |
InChI-Schlüssel |
IQWRSDMDYXRODP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)


![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)

![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)


![5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)

